2-Chloromethyl-2-methyl-1,3-dioxolane-4-methanol
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Overview
Description
2-Chloromethyl-2-methyl-1,3-dioxolane-4-methanol is a versatile organic compound with the molecular formula C4H7ClO2. It is a chlorinated derivative of 1,3-dioxolane, featuring a chlorine atom attached to a methylene group and a methyl group on the dioxolane ring. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloromethyl-2-methyl-1,3-dioxolane-4-methanol typically involves the chlorination of 2-methyl-1,3-dioxolane-4-methanol. The reaction can be carried out using chloromethyl methyl ether (MOMCl) in the presence of a suitable catalyst, such as aluminum chloride (AlCl3), under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process, where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 2-Chloromethyl-2-methyl-1,3-dioxolane-4-methanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products Formed:
Oxidation: The major product of oxidation is 2-chloromethyl-2-methyl-1,3-dioxolane-4-carboxylic acid.
Reduction: The reduction of the compound yields this compound itself or its derivatives.
Substitution: Substitution reactions can produce various substituted dioxolanes depending on the nucleophile used.
Scientific Research Applications
2-Chloromethyl-2-methyl-1,3-dioxolane-4-methanol is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for various pharmaceuticals and agrochemicals. Additionally, it is used in the development of new materials and as a solvent in analytical chemistry.
Mechanism of Action
The mechanism by which 2-Chloromethyl-2-methyl-1,3-dioxolane-4-methanol exerts its effects depends on the specific application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved vary depending on the reaction conditions and the presence of catalysts.
Comparison with Similar Compounds
2-Chloromethyl-1,3-dioxolane
2,2-Dimethyl-1,3-dioxolane-4-methanol
2,3-Isopropylidene-sn-glycerol
L-alpha,beta-Isopropylideneglycerol
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Properties
CAS No. |
63979-51-1 |
---|---|
Molecular Formula |
C6H11ClO3 |
Molecular Weight |
166.60 g/mol |
IUPAC Name |
[2-(chloromethyl)-2-methyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C6H11ClO3/c1-6(4-7)9-3-5(2-8)10-6/h5,8H,2-4H2,1H3 |
InChI Key |
LOMFXRJCLQQSJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)CO)CCl |
Origin of Product |
United States |
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